molecular formula C23H27N5O B7186925 N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide

N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide

Cat. No.: B7186925
M. Wt: 389.5 g/mol
InChI Key: LFRXNPHRLVDVGJ-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperidine moiety linked to a triazole ring via a benzamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c29-23(22-11-5-4-10-21(22)16-28-18-24-17-26-28)25-13-20-9-6-12-27(15-20)14-19-7-2-1-3-8-19/h1-5,7-8,10-11,17-18,20H,6,9,12-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRXNPHRLVDVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process often includes purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzylpiperidin-3-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide: shares similarities with other benzylpiperidine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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